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Compound Name:
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CAS No.: 754917-70-9

Cat. No.: B2386098

. J

A Strategic Scaffold for Lipophilic Optimization in Medicinal Chemistry

Part 1: Executive Summary

(2-Chloro-5-methylphenyl)methanamine (CAS: 754917-70-9), also known as 2-Chloro-5-
methylbenzylamine, is a high-value benzylamine intermediate used extensively in the synthesis
of pharmaceutical candidates.[1] Unlike simple benzylamines, this scaffold offers a distinct
steric and electronic profile due to the specific ortho-chloro and meta-methyl substitution
pattern.

This structural arrangement serves two critical functions in drug design:

o Conformational Locking: The ortho-chloro substituent induces a twisted conformation relative
to the connected pharmacophore, often improving selectivity by restricting bond rotation.

» Hydrophobic Filling: The meta-methyl group targets specific hydrophobic pockets (e.g., in
kinase or GPCR allosteric sites) without significantly increasing molecular weight, optimizing
Ligand Efficiency (LE).

This guide details the physicochemical profile, validated synthesis protocols, and strategic
applications of this compound in modern drug discovery.
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Part 2: Chemical Profile & Properties

The utility of (2-Chloro-5-methylphenyl)methanamine lies in its ability to modulate the
physicochemical properties of a lead compound.

Table 1: Physicochemical Specifications

Property Value Relevance in Drug Design

Unique Identifier for sourcing

CAS Number 754917-70-9 .
and regulatory filing.[1]
Fragment-based drug design
Molecular Formula CsH10CIN _
(FBDD) compatible.
Low MW allows for "growth” of
Molecular Weight 155.62 g/mol the molecule while staying
within Lipinski's Rule of 5.
Moderate lipophilicity;
) enhances membrane
LogP (Predicted) ~2.3-25 N ]
permeability without severe
solubility penalties.
Critical for H-bonding with
H-Bond Donors 1 (Primary Amine) backbone carbonyls in protein
active sites.[1]
H-Bond Acceptors 1
Predominantly protonated at
pKa (Conjugate Acid) ~9.0-9.5 physiological pH; ideal for

cation-pi interactions.

Part 3: Strategic Utility & SAR Implications

In Structure-Activity Relationship (SAR) studies, this moiety is often employed to probe the
"ortho-effect" and hydrophobic tolerance of a binding pocket.

Mechanistic Role in Ligand Binding
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o The Ortho-Cl Effect: The chlorine atom at the 2-position creates steric clash with the benzylic
methylene protons. This restricts the rotation of the phenyl ring, potentially locking the drug
into a bioactive conformation (entropy penalty reduction upon binding).

o The Meta-Methyl Probe: The methyl group at the 5-position acts as a "lipophilic feeler." If a
lead compound with a simple benzylamine lacks potency, switching to the 2-chloro-5-methyl
analog can pick up additional Van der Waals interactions in a sub-pocket.

Visualization: Pharmacophore Mapping

The following diagram illustrates the spatial and electronic features this scaffold contributes to a
drug molecule.
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Caption: Pharmacophore decomposition showing the specific interaction vectors provided by
the 2-Cl, 5-Me substitution pattern.

Part 4: Validated Synthesis Protocols

For research and scale-up, the synthesis must be robust and high-yielding. Two primary routes
are recommended based on precursor availability.
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Route A: Reduction of 2-Chloro-5-methylbenzonitrile
(Preferred)

This route is preferred for its atom economy and the avoidance of unstable intermediates.[1]

Reaction Scheme: 2-Chloro-5-methylbenzonitrile + [H] — (2-Chloro-5-
methylphenyl)methanamine[1]

Detailed Protocol

» Reagents: 2-Chloro-5-methylbenzonitrile (1.0 eq), LiAlH4 (2.0 eq) or Borane-THF complex
(1.5 eq), Anhydrous THF.

e Setup: Flame-dried 3-neck round bottom flask under Argon atmosphere.

e Procedure:

o

Dissolve the nitrile in anhydrous THF (0.2 M concentration).
o Cool to 0°C in an ice bath.[2]
o Add the reducing agent (LiAIH4 or BHs-THF) dropwise to control exotherm.

o Allow to warm to Room Temperature (RT) and reflux for 3—12 hours (monitor via
TLC/LCMS).

o Quench (Critical): Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water) for
LiAlH4 or careful methanol addition for Borane.

o Workup: Filter precipitate, dry filtrate over Na2SOa, and concentrate in vacuo.

o Purification: If necessary, convert to HCI salt for recrystallization or purify via silica gel
chromatography (DCM/MeOH/NHs).

Route B: Reductive Amination of 2-Chloro-5-
methylbenzaldehyde
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Useful when the aldehyde is more readily available or for introducing isotopic labels (e.g.,
deuterium).[1]

Reaction Scheme: Aldehyde + NH4sOAc + NaBH3CN - Amine

2-Chloro-5-methylbenzonitrile 2-Chloro-5-methylbenzaldehyde
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Caption: Dual synthetic pathways allowing flexibility based on starting material availability.

Part 5: Applications in Drug Discovery
Kinase Inhibitors

This amine is frequently used to synthesize ATP-competitive inhibitors.[1] The benzylamine
nitrogen often forms a critical hydrogen bond with the "hinge region” of the kinase, while the 2-
Cl/5-Me substituted ring occupies the hydrophobic Pocket Il or the solvent-exposed region,
depending on the scaffold architecture.

» Reference Context: Analogous to the 2-chloro-6-methylphenyl moiety found in Dasatinib
(BMS-354825), the 2,5-substitution pattern is a standard "isomer hop" used to fine-tune
selectivity profiles against Src/Abl family kinases [1].[1]

GPCR Modulators (P2X7 & Chemokine Receptors)
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Amide derivatives of this amine (formed by coupling with carboxylic acids) are explored as
antagonists for P2X7 receptors. The lipophilic 5-methyl group aids in penetrating the
transmembrane domains of GPCRs.

o Mechanism: The amine serves as a linker, positioning the aromatic headgroup into the
orthosteric or allosteric site. The 2-chloro substituent often restricts the conformation of the
amide bond, improving potency [2].

Benzamide Scaffolds

The compound acts as a nucleophile to open anhydrides or react with acid chlorides, forming
benzamide derivatives. These structures are prevalent in antimicrobial and anticancer
screening libraries due to their stability and ability to mimic peptide bonds [3].

Part 6: Safety & Handling (MSDS Highlights)

Signal Word:WARNING

Hazard Class H-Code Statement

Skin Irritation H315 Causes skin irritation.[1]

Causes serious eye irritation.

Eye Irritation H319
[31[41[5]

May cause respiratory
irritation.[4][5][6]

STOT-SE H335

Handling Protocol:

o PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation
of vapors/dust.

o Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Amines can absorb CO2z from the
air to form carbamates over time.

o Spill: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2386098#what-is-2-chloro-5-methylphenyl-
methanamine-used-for]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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